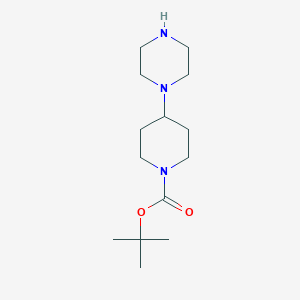

叔丁基 4-(哌嗪-1-基)哌啶-1-羧酸酯

描述

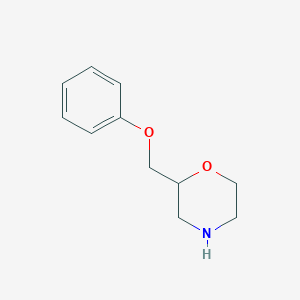

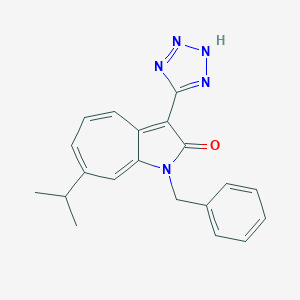

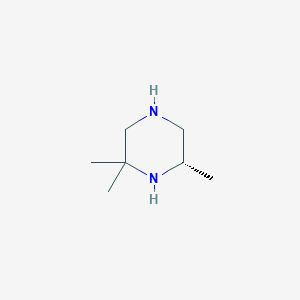

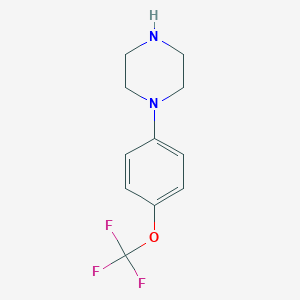

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound of interest in various chemical and pharmaceutical research areas due to its structural complexity and potential for biological activity. The compound is synthesized through condensation reactions and characterized by spectroscopic methods and X-ray crystallography.

Synthesis Analysis

The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process yields the title compound, which is further characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The synthesis routes vary depending on the desired derivatives and include multiple steps involving acylation, sulfonation, and substitution reactions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies confirm the molecular structure, indicating that the compound crystallizes in the monoclinic crystal system with specific unit cell parameters. The molecules are linked through weak intermolecular interactions, contributing to the crystal's three-dimensional architecture. The crystal and molecular structure analyses provide insights into bond lengths, angles, and the overall conformation of the piperazine-carboxylate derivatives (Mamat et al., 2012).

Chemical Reactions and Properties

The compound participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active compounds. Its reactivity is explored through different substitutions and modifications, aiming to enhance its biological efficacy or to incorporate it into more complex molecular structures. For instance, it has been used as an intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

科学研究应用

合成药物化合物的途径

该化合物在合成复杂分子(如治疗剂凡德他尼)中至关重要。合成涉及多个步骤,包括取代、去保护和环化,突出了其在生产高产率、商业上有价值的药物中的用途 (Mi,2015 年)。

在为受体研究创造配体中的作用

对芳基环烷基胺(包括苯基哌啶和哌嗪)的研究表明,由于这些化合物的结构特征,它们可以显着增强 D2 样受体的配体的效力和选择性,表明它们在开发新的抗精神病剂中的重要性 (Sikazwe 等人,2009 年)。

哌嗪衍生物的药用应用

哌嗪衍生物表现出广泛的治疗用途,包括抗精神病、抗组胺、抗抑郁和抗癌活性。它们的结构适应性允许显着的药代动力学和药效学益处,突出了该化学物质在药物开发中的多功能性 (Rathi 等人,2016 年)。

抗菌活性

哌嗪及其类似物因其有希望的抗分枝杆菌特性而备受关注,包括对多重耐药菌株的活性。这突出了该化合物在解决传染病中的潜力,并强调了进一步研究其治疗应用的必要性 (Girase 等人,2020 年)。

探索生物潜力

哌嗪的成分存在于具有广泛生物和药理特性的化合物中。针对哌嗪基分子的研究揭示了它们在治疗微生物感染、癌症和心血管疾病等疾病中的潜力,反映了该化合物广泛的应用范围 (Verma 和 Kumar,2017 年)。

安全和危害

“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

属性

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAKAOAPIZUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590459 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

CAS RN |

177276-41-4 | |

| Record name | 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)piperidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。